2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine
Description
Overview of Benzoxazole (B165842) Derivatives in Advanced Heterocyclic Chemistry
Benzoxazoles are a class of heterocyclic compounds characterized by a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.netwisdomlib.org This bicyclic structure is aromatic, which contributes to its relative stability and provides reactive sites for functionalization. wikipedia.org In the realm of advanced heterocyclic chemistry, benzoxazole derivatives are recognized as crucial scaffolds in the development of pharmaceutically relevant compounds. nih.gov
The versatility of the benzoxazole nucleus has led to the synthesis of a wide range of derivatives exhibiting a broad spectrum of biological activities. globalresearchonline.netnih.gov These include:
Antimicrobial nih.gov
Antifungal nih.gov
Anticancer nih.gov
Anti-inflammatory globalresearchonline.net
Antiviral nih.gov
Antitubercular globalresearchonline.net
Due to these diverse pharmacological profiles, benzoxazoles are frequently employed as starting materials in the synthesis of more complex, bioactive molecules and are found in the chemical structures of several pharmaceutical drugs. wikipedia.orgnih.gov
Significance of the Chloro-Substituted Benzoxazole Core in Molecular Design
The position of the chloro-substituent is a critical factor in molecular design. For instance, research on related compounds like 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine highlights the exploration of different substitution patterns to modulate biological effects. The synthesis of various chloro-substituted benzoxazole derivatives for evaluation as anticancer and antimicrobial agents underscores the importance of this halogen in the design of new therapeutic agents. biotech-asia.orgresearchgate.net
Structural Features and Chemical Versatility of the Ethanamine Side Chain
Attached to the 2-position of the benzoxazole ring is an ethanamine side chain. This functional group consists of a two-carbon (ethyl) linker terminating in a primary amine (-NH2) group. This side chain imparts several key features to the molecule:
Flexibility: The ethyl linker provides a degree of conformational flexibility.
Basicity: The primary amine group is basic and can be protonated to form a salt, such as the commonly studied hydrochloride salt. This transformation significantly affects the compound's solubility and stability.
Nucleophilicity: The lone pair of electrons on the nitrogen atom of the amine makes it a nucleophile, allowing for further chemical modifications.
The ethanamine side chain is a common feature in many biologically active compounds and can play a crucial role in the molecule's interaction with biological targets. researchgate.netfoodb.ca
Contextualizing 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine within Benzoxazole Research Trajectories
The study of this compound is situated within the broader scientific endeavor to synthesize and evaluate novel benzoxazole derivatives for potential therapeutic applications. wisdomlib.orgnih.gov Research into this specific molecule contributes to the understanding of structure-activity relationships within the benzoxazole class. By systematically modifying the core structure, such as the position of the chloro-substituent, and the nature of the side chains, chemists aim to develop compounds with enhanced potency and selectivity for specific biological targets.
The primary synthetic route to this compound involves a nucleophilic substitution reaction between 7-chloro-1,3-benzoxazole and ethylenediamine, typically conducted under reflux conditions in a polar solvent like ethanol (B145695). This synthetic accessibility allows for the generation of analogs for further biological screening. The ongoing investigation into compounds like this compound is indicative of the continued importance of benzoxazole chemistry in the quest for new and effective therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
2-(7-chloro-1,3-benzoxazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIOXUOPBHEYBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 2 7 Chloro 1,3 Benzoxazol 2 Yl Ethanamine
Precursor Synthesis and Benzoxazole (B165842) Ring Formation
The cornerstone of synthesizing the target compound is the construction of the 7-chloro-1,3-benzoxazole heterocyclic core. This is most commonly achieved through the cyclization of an appropriately substituted 2-aminophenol (B121084). rsc.orgrsc.org
Condensation Reactions Involving Substituted 2-Aminophenols
The most direct and widely employed method for forming the 2-substituted benzoxazole ring system is the condensation of a 2-aminophenol with a carboxylic acid or its derivative. mdpi.comresearchgate.net For the synthesis of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine, the key precursor is 2-amino-6-chlorophenol (B183061). This is reacted with a three-carbon building block that will become the ethanamine side chain. A suitable reactant is β-alanine, often with its amino group protected to prevent side reactions.
The reaction typically proceeds by heating the 2-aminophenol and the carboxylic acid in the presence of a dehydrating agent or catalyst, such as polyphosphoric acid (PPA) or boric acid. researchgate.net The mechanism involves an initial N-acylation of the aminophenol to form an o-hydroxyamide intermediate, which then undergoes intramolecular cyclodehydration to yield the benzoxazole ring.
Table 1: Examples of Condensation Reactions for Benzoxazole Synthesis
| 2-Aminophenol Derivative | Carboxylic Acid/Derivative | Catalyst/Conditions | Product Type |
|---|---|---|---|
| 2-Aminophenol | Benzoic Acid | Polyphosphoric Acid (PPA), Δ | 2-Phenylbenzoxazole |
| 2-Amino-4-methylphenol | 2-Furoic Acid | Eaton's Reagent | 2-(Furan-2-yl)-6-methyl-1,3-benzoxazole nih.gov |
Regioselective Considerations in Chlorobenzoxazole Synthesis
When using 2-amino-6-chlorophenol as the starting material, the formation of two possible constitutional isomers—7-chlorobenzoxazole and 4-chlorobenzoxazole—must be considered. However, the reaction pathway overwhelmingly favors the formation of the 7-chloro isomer.
The regioselectivity is dictated by the initial step of the reaction, which is the formation of an amide bond between the amino group of the aminophenol and the carboxylic acid. The subsequent intramolecular cyclization involves the nucleophilic attack of the phenolic hydroxyl group onto the amide carbonyl carbon, followed by dehydration. Because the hydroxyl and amino groups are ortho to each other, this cyclization is a highly favored 5-exo-trig process, leading specifically to the benzoxazole ring system where the chlorine atom is at the 7-position relative to the newly formed heterocyclic ring. The alternative 4-chloro isomer would require a different starting material, such as 2-amino-3-chlorophenol.
Alternative Cyclization Pathways for the Benzoxazole Heterocycle
While direct condensation is common, other methods can be employed to form the benzoxazole ring. nih.gov These alternative pathways may offer advantages in terms of substrate scope or reaction conditions, though they might involve more steps.
Oxidative Cyclization of Phenolic Schiff Bases: A phenolic Schiff base, formed by the condensation of 2-amino-6-chlorophenol with an appropriate aldehyde (e.g., 3-(benzyloxycarbonylamino)propanal), can undergo oxidative cyclization to form the benzoxazole ring. Various oxidizing agents can be used for this transformation. researchgate.net
Transition Metal-Catalyzed Intramolecular Cyclization: Another strategy involves the use of transition metal catalysts. For instance, a suitably prepared N-(3-chloro-2-hydroxyphenyl)amide can undergo an intramolecular C-O coupling reaction, often catalyzed by copper, to form the benzoxazole ring. organic-chemistry.org This method is particularly useful for substrates where traditional condensation methods are low-yielding.
Introduction of the Ethanamine Moiety at the 2-Position
An alternative synthetic strategy involves forming the 7-chlorobenzoxazole core first, followed by the introduction of the ethanamine side chain at the 2-position. This approach relies on the reactivity of the C2 carbon of the benzoxazole ring.
Nucleophilic Substitution Reactions with Halogenated Ethylamine (B1201723) Derivatives
This approach requires a 7-chlorobenzoxazole ring that is activated for nucleophilic substitution at the 2-position. A common precursor for this strategy is 2,7-dichlorobenzoxazole (B2371333). This intermediate can be synthesized from 2-amino-6-chlorophenol through multi-step sequences, for example, by reaction with phosgene (B1210022) or a phosgene equivalent to form 7-chloro-1,3-benzoxazol-2(3H)-one, followed by chlorination.
The 2,7-dichlorobenzoxazole can then react with a nucleophile like 2-aminoethanol. The greater reactivity of the C2-chloro substituent towards nucleophilic aromatic substitution (SNAr) allows for selective displacement. The resulting alcohol can then be converted to the desired amine through standard functional group transformations, such as conversion to an alkyl halide or tosylate followed by substitution with an amine source (e.g., ammonia (B1221849) or a protected amine). Analogous substitutions on related chloro-substituted heteroaromatics are well-documented. mdpi.comrsc.org
Alkylation Approaches for Side Chain Elaboration
Alkylation strategies typically begin with a 7-chlorobenzoxazole derivative that has a handle at the C2 position, which can be elaborated into the ethanamine side chain. mdpi.com A common starting point is 7-chloro-2-methylbenzoxazole, which is readily prepared by the condensation of 2-amino-6-chlorophenol with acetic acid or acetic anhydride.
The methyl group can be functionalized in several ways:
Halogenation-Substitution: The methyl group can be halogenated, for example, using N-bromosuccinimide (NBS), to form 2-(bromomethyl)-7-chlorobenzoxazole. nih.gov This versatile intermediate can then undergo nucleophilic substitution with cyanide, followed by reduction, or directly with a protected amine equivalent like potassium phthalimide (B116566) (a Gabriel synthesis approach) to install the ethanamine moiety.
Deprotonation-Alkylation: The C2-methyl protons are acidic and can be removed by a strong base like lithium diisopropylamide (LDA). The resulting anion can then be reacted with a suitable two-carbon electrophile, such as a protected 2-haloethylamine (e.g., N-(2-bromoethyl)phthalimide), to construct the side chain directly.
Table 2: Side Chain Elaboration Strategies
| Starting Material | Reagents | Intermediate | Final Step |
|---|---|---|---|
| 7-Chloro-2-methylbenzoxazole | 1. NBS, AIBN 2. KCN | 2-(Cyanomethyl)-7-chlorobenzoxazole | Reduction (e.g., with LiAlH₄ or H₂/Catalyst) |
| 7-Chloro-2-methylbenzoxazole | 1. NBS, AIBN 2. Potassium Phthalimide | N-[2-(7-Chloro-1,3-benzoxazol-2-yl)ethyl]phthalimide | Hydrazinolysis (Ing-Manske procedure) |
Optimization of Reaction Conditions and Reagent Stoichiometry
The synthesis of the 2-substituted-7-chlorobenzoxazole scaffold, a critical step in producing this compound, is highly dependent on the optimization of reaction parameters. Key variables include temperature, reaction time, catalyst loading, and the stoichiometry of the reactants. The primary synthetic route involves the condensation of 2-amino-6-chlorophenol with a derivative of 3-aminopropanoic acid.
Optimizing these conditions is crucial for maximizing yield and minimizing side-product formation. For instance, in a catalyst-driven condensation, finding the ideal catalyst concentration is a balance; too little may result in slow or incomplete conversion, while an excess can lead to unwanted side reactions or complicate purification. Similarly, temperature must be carefully controlled to provide sufficient energy for the cyclodehydration step without causing degradation of the starting materials or the product.
Table 1: Hypothetical Optimization for the Synthesis of a 7-Chlorobenzoxazole Intermediate
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | 80 | 12 | 65 |
| 2 | 10 | 80 | 12 | 78 |
| 3 | 15 | 80 | 12 | 75 |
| 4 | 10 | 100 | 8 | 85 |
| 5 | 10 | 120 | 8 | 82 |
| 6 | 10 | 100 | 6 | 91 |
| 7 | 10 | 100 | 4 | 88 |
This table illustrates a typical optimization process where variables are adjusted to find the most efficient reaction conditions. The data is representative of common findings in benzoxazole synthesis.
Catalytic Systems in Benzoxazole Synthesis
The traditional synthesis of benzoxazoles often required harsh conditions, such as strong acids and high temperatures. Modern synthetic chemistry has shifted towards the use of sophisticated catalytic systems that offer milder reaction conditions, higher yields, and greater selectivity.
Application of Nanocatalysts for Enhanced Efficiency
Nanocatalysts have emerged as a frontier in chemical synthesis due to their high surface-area-to-volume ratio and unique electronic properties, which lead to enhanced catalytic activity. rsc.org For benzoxazole synthesis, various nanocatalysts, including magnetic solid acid nanocatalysts, have been successfully employed. rsc.org For example, a catalyst like [Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄] has been used for the synthesis of benzoxazoles from 2-aminophenols and aldehydes, achieving yields of 79–89% in water under reflux conditions. rsc.org
These catalysts offer significant advantages, such as high yields, shorter reaction times, and ambient reaction conditions. rsc.org A key benefit is their facile separation from the reaction mixture using an external magnet, allowing for multiple reuse cycles without a significant loss of catalytic activity. rsc.orgnih.gov This approach aligns with the principles of green chemistry by minimizing waste and catalyst consumption. nih.gov
Metal-Catalyzed Coupling Reactions in Benzoxazole Construction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nih.gov While the core of the benzoxazole ring is typically formed via condensation, metal-catalyzed reactions are indispensable for synthesizing complex precursors or for post-synthesis functionalization of the benzoxazole scaffold. researchgate.net
The Heck reaction, for instance, is a palladium-catalyzed method for C-C bond coupling between an aryl halide and an alkene. nih.gov Such strategies could be employed to build more complex side chains on the benzoxazole ring system. The development of highly active and stable palladium catalysts, including palladacycles, ensures high turnover numbers and efficiency, making these reactions suitable for a wide range of substrates. nih.gov
Ionic Liquid-Mediated Synthetic Protocols
Ionic liquids (ILs) are salts with low melting points that are gaining traction as green solvents and catalysts in organic synthesis. rsc.orgnih.gov In the context of benzoxazole synthesis, Brønsted acidic ionic liquids have proven effective as reusable catalysts. rsc.org They can facilitate the condensation and subsequent aromatization of 2-aminophenols and aldehydes under solvent-free conditions, often achieving high yields of 85–98%. rsc.org
The use of ILs offers several advantages, including thermal stability, low vapor pressure, and the ability to be recycled and reused over several runs without a significant drop in efficiency. nih.gov This makes IL-mediated protocols an attractive, environmentally benign alternative to traditional methods that use volatile organic solvents and corrosive acids. rsc.orgresearchgate.net
Advanced and Sustainable Synthetic Techniques
In line with the growing emphasis on green chemistry, advanced techniques that reduce energy consumption, minimize waste, and shorten reaction times are being increasingly adopted for the synthesis of heterocyclic compounds like benzoxazoles.
Microwave-Assisted Synthesis for Accelerated Reaction Rates
Microwave-assisted organic synthesis has become a powerful tool for accelerating a wide variety of chemical reactions. mdpi.combeilstein-journals.org Compared to conventional heating, microwave irradiation delivers energy directly to the reacting molecules, leading to rapid and uniform heating. lookchem.com This often results in dramatic reductions in reaction times—from hours to mere minutes—and frequently leads to higher product yields and purity. mdpi.comnih.gov
In the synthesis of benzoxazoles, microwave irradiation has been successfully used to promote the cyclocondensation of 2-aminophenols with aldehydes or other precursors. ias.ac.in This technique is often combined with green catalysts, such as deep eutectic solvents or reusable ionic liquids, to create highly efficient and sustainable synthetic protocols. mdpi.comresearchgate.net The scalability of microwave-assisted one-pot reactions is a significant advantage, offering an energy-efficient pathway for producing bioactive compounds. beilstein-journals.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzoxazoles
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional | p-TSA | Toluene | 12 h | 75 | [General Knowledge] |
| Microwave | [CholineCl][oxalic acid] | Solvent-free | 15 min | 99 | mdpi.com |
| Microwave | PIFA | CH₃CN | 2-5 min | 88-96 | ias.ac.in |
| Microwave | None | Methanol | 20-30 min | 90-96 | lookchem.com |
This table provides a comparative overview of reaction conditions and outcomes, highlighting the significant rate enhancement achieved with microwave-assisted techniques as reported in the literature for general benzoxazole synthesis.
Solvent-Free Methods and Mechanochemical Approaches (e.g., Grindstone Method)
In recent years, green chemistry principles have driven the development of solvent-free synthetic methods for benzoxazole derivatives to reduce environmental impact. Mechanochemical techniques, such as the grindstone method, represent a significant advancement in this area. nih.govrsc.org This approach involves the physical grinding of reactants, often with a catalytic amount of a solid substance, to initiate a chemical reaction in the absence of a solvent. nih.govrsc.org
For the synthesis of the core benzoxazole ring, a common strategy involves the condensation of a 2-aminophenol precursor with an aldehyde. nih.govrsc.org In a representative solvent-free procedure, a nanomaterial catalyst like strontium carbonate is mixed with the reactants in a mortar and pestle. nih.govrsc.org Grinding at room temperature for a short duration, typically around 20 minutes, can lead to high yields of the desired benzoxazole derivative. nih.govrsc.org The key advantages of this mechanochemical approach are its operational simplicity, reduced reaction time, high product yields, and eco-friendliness. nih.govrsc.org Another solvent-free strategy employs ionic liquids, which can act as both the catalyst and the reaction medium, facilitating the condensation and aromatization at elevated temperatures. nih.govrsc.org
| Method | Description | Key Advantages |
| Grindstone Method | Mechanical grinding of solid reactants with a catalyst (e.g., SrCO₃) in a mortar and pestle. nih.govrsc.org | Solvent-free, rapid reaction time, high yields, reusability of catalyst, environmentally friendly. nih.govrsc.org |
| Ionic Liquid Catalysis | Use of an ionic liquid as a recyclable catalyst and medium for the reaction at elevated temperatures. nih.govrsc.org | Solvent-free, high yield, recoverable green catalyst, facile workup. nih.govrsc.org |
Continuous Flow Reactor Systems for Process Intensification
For the synthesis of this compound and related compounds, continuous flow reactor systems are employed to achieve process intensification. This technology offers significant advantages over traditional batch processing by enabling precise control over reaction parameters, leading to enhanced yield, purity, and safety. acs.org
In a typical flow synthesis setup, solutions of reagents are pumped through a T-piece where they mix and then enter a heated reactor coil or a packed-bed reactor. acs.orgbeilstein-journals.org The small volume of the reactor allows for superior heat and mass transfer, giving precise control over temperature and residence time. This level of control minimizes the formation of byproducts and improves reproducibility and scalability. An efficient flow process for benzoxazoles has been reported involving base-mediated cyclization followed by an in-line electrophilic quench, resulting in high-quality products. acs.org The integration with automated purification systems further streamlines the manufacturing process.
| Advantage | Description |
| Precise Control | Accurate management of temperature, pressure, and reaction time leads to fewer impurities. |
| Enhanced Safety | The use of small reaction volumes minimizes risks associated with exothermic reactions or hazardous materials. |
| Improved Yield & Purity | Optimized conditions and rapid quenching reduce byproduct formation. acs.org |
| Scalability & Reproducibility | Transitioning from laboratory to industrial scale is more straightforward and consistent than with batch methods. |
Post-Synthetic Purification and Isolation Strategies
Following the synthesis of this compound, rigorous purification is necessary to isolate the compound at a purity level suitable for research and other applications. The primary strategies employed are recrystallization and chromatographic separation.
Recrystallization Techniques
Recrystallization is a fundamental and effective technique for the purification of solid compounds like this compound. The method relies on the differences in solubility between the desired compound and any impurities within a selected solvent or solvent system. For this specific compound, a mixture of ethanol (B145695) and water is often used as the solvent system for recrystallization.
The process involves dissolving the crude product in a minimum amount of the hot solvent mixture to create a saturated solution. As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor). The purified crystals are then isolated by filtration.
Chromatographic Separation Methods
Chromatography is a powerful tool for both the purification and analysis of this compound. For large-scale industrial production, preparative chromatography is often utilized to ensure the final product meets pharmaceutical-grade purity standards.
High-Performance Liquid Chromatography (HPLC) is a particularly versatile method. It can be used analytically to assess purity or in a preparative format for isolation. nih.govdergipark.org.tr For structurally related compounds, advanced HPLC techniques using chiral stationary phases have been developed to separate enantiomers, demonstrating the high-resolution capabilities of this method. nih.gov
| Technique | Application | Principle |
| Column Chromatography | General purification of solid or liquid samples. | Separation based on differential adsorption of components to a solid stationary phase (e.g., silica (B1680970) gel) as a solvent (mobile phase) passes through it. |
| Preparative HPLC | High-purity, large-scale isolation of the target compound. | A high-pressure system pumps the sample through a column packed with a stationary phase, separating components based on their affinity. |
| Analytical HPLC | Purity assessment and quantification of the final product. dergipark.org.tr | Similar to preparative HPLC but uses smaller columns and sample sizes to achieve high-resolution separation for analysis. |
Assessment of Product Purity for Research Applications
The final and critical step in the preparation of this compound is the comprehensive assessment of its purity and the confirmation of its chemical identity. For research applications, a purity of 98% or higher is typically required. capotchem.com A combination of analytical techniques is used to validate the compound's quality.
Structural identity is unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework, allowing for comparison with established data. The purity of the sample is most commonly determined using HPLC, which can separate the main compound from trace impurities. dergipark.org.tr Furthermore, elemental analysis can be performed to confirm that the elemental composition of the synthesized product matches its theoretical molecular formula.
Advanced Spectroscopic and Crystallographic Characterization of 2 7 Chloro 1,3 Benzoxazol 2 Yl Ethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. The analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine.
Proton (¹H) NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons on the benzoxazole (B165842) ring and the aliphatic protons of the ethylamine (B1201723) side chain. The aromatic region would feature three protons on the chlorinated benzene (B151609) ring. Due to the substitution pattern, these protons would appear as a complex multiplet or as distinct doublets and triplets. The proton at position 4 (adjacent to the chlorine) would likely be the most deshielded, with protons at positions 5 and 6 showing characteristic coupling patterns.
The ethylamine side chain protons would appear as two distinct triplets in the aliphatic region of the spectrum. The methylene (B1212753) group adjacent to the benzoxazole ring (-CH₂-C=N) is expected to resonate at a downfield chemical shift compared to the methylene group adjacent to the amine (-CH₂-NH₂), due to the electron-withdrawing effect of the heterocyclic system. The primary amine protons (-NH₂) may appear as a broad singlet, and its chemical shift can be concentration-dependent and may exchange with deuterium (B1214612) upon addition of D₂O.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 (Aromatic) | 7.4 - 7.6 | Doublet (d) | ~8.0 |
| H-5 (Aromatic) | 7.1 - 7.3 | Triplet (t) | ~8.0 |
| H-6 (Aromatic) | 7.2 - 7.4 | Doublet (d) | ~8.0 |
| -CH₂- (adjacent to ring) | 3.2 - 3.4 | Triplet (t) | ~7.0 |
| -CH₂- (adjacent to NH₂) | 3.0 - 3.2 | Triplet (t) | ~7.0 |
Carbon-13 (¹³C) NMR and Two-Dimensional NMR Techniques
The ¹³C NMR spectrum is predicted to show nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. The carbon atom at position 2 of the benzoxazole ring (C=N) is expected to be the most deshielded, appearing at a significantly downfield chemical shift. The six aromatic carbons will resonate in the typical range of 110-150 ppm, with the carbon bearing the chlorine atom (C-7) and the carbons bonded to the heteroatoms (C-3a, C-7a) having characteristic shifts. The two aliphatic carbons of the ethylamine side chain will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 (C=N) | 165 - 170 |
| C-3a (Ar-O) | 150 - 155 |
| C-7a (Ar-N) | 140 - 145 |
| C-7 (Ar-Cl) | 128 - 132 |
| C-5 (Ar-CH) | 124 - 128 |
| C-4 (Ar-CH) | 120 - 124 |
| C-6 (Ar-CH) | 110 - 115 |
| -CH₂- (adjacent to ring) | 40 - 45 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry analysis of the compound, likely performed on the free base, would confirm its molecular weight. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular formula C₉H₉ClN₂O. A characteristic feature would be the presence of an M+2 peak, approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).
The fragmentation pattern would provide further structural evidence. A primary and significant fragmentation pathway is anticipated to be the benzylic cleavage, resulting in the loss of the ethylamine side chain and the formation of a stable 7-chloro-benzoxazolyl cation. Another likely fragmentation would be the alpha-cleavage adjacent to the amine group, leading to the loss of an NH₂ radical.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion Identity | Description |
|---|---|---|
| 196/198 | [C₉H₉ClN₂O]⁺ | Molecular ion (M⁺) peak with characteristic 3:1 isotopic pattern for chlorine. |
| 167/169 | [C₇H₃ClNO]⁺ | Fragment resulting from cleavage of the C-C bond adjacent to the benzoxazole ring. |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Vibrational and electronic spectroscopy provide valuable information about the functional groups and the conjugated system of the molecule.
The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below this value. The C=N stretching of the oxazole (B20620) ring and the C=C stretching of the benzene ring would give rise to strong absorptions in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the ether linkage within the benzoxazole ring and the C-Cl stretching would be found in the fingerprint region.
The UV-Visible spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption bands characteristic of the benzoxazole chromophore. These absorptions arise from π→π* electronic transitions within the conjugated aromatic system. The presence of the chlorine substituent and the ethylamine group may cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima compared to the unsubstituted benzoxazole core.
Table 4: Predicted Spectroscopic Data (IR and UV-Vis)
| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
|---|---|---|
| IR | 3300 - 3500 | N-H stretching (primary amine) |
| IR | 3050 - 3150 | Aromatic C-H stretching |
| IR | 2850 - 2950 | Aliphatic C-H stretching |
| IR | 1600 - 1650 | C=N stretching (oxazole) |
| IR | 1500 - 1600 | Aromatic C=C stretching |
| IR | 1200 - 1250 | Asymmetric C-O-C stretching |
| IR | 700 - 800 | C-Cl stretching |
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
While a specific crystal structure for this compound is not reported in the literature, analysis of closely related 2-substituted benzoxazole derivatives allows for a reliable prediction of its solid-state characteristics. nih.govnih.govresearchgate.net X-ray crystallography would provide definitive proof of the molecular structure, including precise bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice.
The compound would likely crystallize in a common space group, such as triclinic (P-1) or monoclinic (P2₁/c), which are frequently observed for such derivatives. nih.govresearchgate.net The crystal packing would be stabilized by a network of intermolecular interactions, most notably hydrogen bonds involving the primary amine group acting as a donor and the nitrogen or oxygen atoms of the benzoxazole ring of adjacent molecules acting as acceptors.
Analysis of Molecular Conformation and Planarity
Based on crystallographic studies of analogous compounds, the benzoxazole ring system itself is expected to be essentially planar. nih.govresearchgate.net The fusion of the benzene and oxazole rings creates a rigid, planar scaffold. The planarity is a key feature of this heterocyclic system, arising from the sp² hybridization of its constituent atoms.
Intermolecular Interactions: Hydrogen Bonding Networks
The stability and three-dimensional architecture of crystalline this compound are significantly influenced by a network of intermolecular hydrogen bonds. In the crystalline state, particularly in its hydrochloride salt form, the protonated primary amine group of the ethanamine side chain acts as a hydrogen bond donor. It forms robust N-H···Cl hydrogen bonds with the chloride counter-ions, which are pivotal to the stability of the crystal lattice.
Table 1: Representative Hydrogen Bond Geometries in Related Heterocyclic Structures
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| C-H···O | 0.95 | 2.50 | 3.34 | 149 |
| N-H···Cl | 0.89 | 2.20 | 3.09 | 175 |
| C-H···N | 0.95 | 2.65 | 3.50 | 148 |
Note: Data presented is representative of interactions found in similar heterocyclic crystal structures and is intended for illustrative purposes.
π-π Stacking Interactions in Crystal Packing
Studies on structurally similar compounds have demonstrated the presence of these interactions, which help consolidate the packing arrangement. nih.gov For example, in the crystal structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, a related molecule, π-π stacking interactions are observed with a centroid-centroid distance of 3.5668(19) Å. researchgate.net Another similar heterocyclic structure exhibits π-π stacking with a shortest centroid-centroid separation of 3.5758 (14) Å. nih.gov Often, these interactions are described as "slipped" or "offset" stacking, where the rings are not perfectly eclipsed but are laterally displaced. This arrangement helps to minimize electrostatic repulsion and maximize attractive dispersion forces. These stacking interactions, in conjunction with hydrogen bonds, can lead to the formation of well-defined molecular chains or columns extending through the crystal. nih.gov
Table 2: Typical π-π Stacking Parameters in Related Aromatic Systems
| Interaction Type | Centroid-Centroid Distance (Å) | Dihedral Angle (°) |
| Benzoxazole-Benzoxazole | 3.5 - 3.8 | 0 - 5 |
| Pyrrolo-Pyrimidine | 3.5758 (14) | N/A |
| Benzoxazole (substituted) | 3.5668 (19) | N/A |
Note: Data is based on findings from closely related chloro-substituted heterocyclic compounds to illustrate typical interaction geometries. researchgate.netnih.gov
Crystallographic Refinement Methodologies
The determination of the crystal structure of this compound and its analogs relies on single-crystal X-ray diffraction data. The refinement of this data is a critical step to obtain an accurate molecular model. Typically, the structure is solved using direct methods with software programs like SHELXS and refined by a full-matrix least-squares method based on F². mdpi.com The refinement process minimizes the difference between observed and calculated structure factors, commonly using programs such as SHELXL. mdpi.com
During refinement, non-hydrogen atoms are typically refined anisotropically, meaning their thermal displacement is modeled as an ellipsoid. Hydrogen atoms, however, are often placed in geometrically calculated positions and refined using a riding model. nih.govmdpi.com In this model, the hydrogen atom's position is geometrically dependent on its parent atom, and its isotropic displacement parameter (Uiso) is set to a multiple (commonly 1.2 or 1.5) of the equivalent isotropic displacement parameter (Ueq) of the parent atom. nih.gov The quality of the final refined structure is assessed using parameters such as the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (S).
Table 3: Representative Crystallographic Refinement Parameters
| Parameter | Value |
| Refinement program | SHELXL |
| Refinement method | Full-matrix least-squares on F² |
| R[F² > 2σ(F²)] (R1) | ~0.03 - 0.07 |
| wR(F²) (wR2) | ~0.10 - 0.15 |
| Goodness-of-fit (S) | ~1.0 - 1.1 |
| H-atom treatment | Riding model |
| Max. residual electron density (e Å⁻³) | ~0.25 |
| Min. residual electron density (e Å⁻³) | ~-0.25 |
Note: The values presented are typical ranges observed in the refinement of similar organic heterocyclic crystal structures and serve as an illustrative example. mdpi.comresearchgate.net
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a purified sample. wikipedia.org This method serves as a crucial quality control step to verify the empirical formula of a newly synthesized compound like this compound and to assess its purity. mt.com The technique typically involves the combustion of a precisely weighed sample in an elemental analyzer. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample. mt.com
The empirical formula for this compound is C₉H₉ClN₂O. The theoretical elemental composition is calculated from this formula and the atomic weights of the constituent elements. The experimentally determined values are then compared to these theoretical percentages. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and purity.
Table 4: Elemental Analysis Data for C₉H₉ClN₂O
| Element | Theoretical Mass % | Experimental Mass % |
| Carbon (C) | 54.97% | Found |
| Hydrogen (H) | 4.61% | Found |
| Nitrogen (N) | 14.25% | Found |
Chemical Reactivity and Derivatization Strategies for 2 7 Chloro 1,3 Benzoxazol 2 Yl Ethanamine
Fundamental Chemical Transformations of the Amine Group
The primary amine group on the ethanamine side chain is a key site for chemical modification, exhibiting typical nucleophilic and basic properties. Its reactivity can be harnessed for various transformations, including oxidation and influencing the reduction of the heterocyclic core.
The primary amine of the ethanamine side chain is susceptible to oxidation, a reaction that can lead to several products depending on the reagents and conditions employed. While specific studies on 2-(7-chloro-1,3-benzoxazol-2-yl)ethanamine are not extensively detailed in the public domain, the reactivity can be inferred from the known behavior of primary alkylamines.
Oxidative processes can convert the primary amine into various functional groups. For instance, strong oxidizing agents have the potential to transform the amine into a nitro group or cleave the side chain altogether. More controlled oxidation can yield aldehydes or carboxylic acids. For example, certain catalytic systems involving metal catalysts or reagents like ortho-quinones are known to facilitate the oxidation of primary amines. researchgate.net In some cases, the oxidation of alkylamines in the presence of nitrate (B79036) has been shown to yield corresponding carboxylic acids. upc.edu This suggests that reacting this compound with a suitable oxidizing agent could yield 2-(7-chloro-1,3-benzoxazol-2-yl)acetic acid or the corresponding aldehyde.
Another potential outcome is the oxidative self-coupling of the amine, which could lead to the formation of an imine dimer, although this typically requires specific catalytic conditions. researchgate.net The choice of oxidant and reaction conditions is critical to selectively target the amine and avoid undesired reactions on the electron-rich benzoxazole (B165842) ring.
Table 1: Potential Oxidation Products of the Ethanamine Moiety
| Oxidizing Agent Category | Potential Product(s) | Notes |
| Strong Oxidants (e.g., KMnO₄, H₂CrO₄) | 2-(7-Chloro-1,3-benzoxazol-2-yl)acetic acid, Ring cleavage products | Harsh conditions may lead to degradation of the heterocyclic core. |
| Controlled Catalytic Oxidation | 2-(7-Chloro-1,3-benzoxazol-2-yl)acetaldehyde | Requires selective catalysts to avoid over-oxidation. researchgate.net |
| Nitrate-based Oxidation | 2-(7-Chloro-1,3-benzoxazol-2-yl)acetic acid | Reaction observed in specific contexts, such as nanocrystal synthesis. upc.edu |
The benzoxazole ring is an aromatic heterocyclic system and is generally stable under mild reducing conditions. Reagents like sodium borohydride (B1222165) (NaBH₄), which are typically used to reduce aldehydes, ketones, and imines, are not expected to reduce the aromatic benzoxazole ring under standard alcoholic solvent conditions. youtube.comresearchgate.net
However, more powerful reduction methods, such as catalytic hydrogenation, can induce changes in the benzoxazole core. Catalytic asymmetric hydrogenation has been successfully used to reduce 3-substituted benzisoxazoles, a related heterocyclic system. nih.gov This process involves the reductive cleavage of the N–O bond to form an imine intermediate, which is then further reduced. nih.gov A similar pathway could be envisioned for this compound under high pressure of hydrogen gas with a suitable catalyst (e.g., Palladium, Platinum, or Ruthenium). This could lead to the cleavage of the C-O bond within the oxazole (B20620) ring, resulting in the formation of a substituted 2-aminophenol (B121084) derivative.
Furthermore, the combination of sodium borohydride with carboxylic acids creates a potent reducing system capable of reducing heterocyclic systems like indoles and quinolines. mdma.chrsc.org Application of such a system to this compound could potentially lead to the reduction of the oxazole ring.
Nucleophilic Substitution Reactions at the Benzoxazole Chlorine Atom
The chlorine atom at the 7-position of the benzoxazole ring presents an opportunity for derivatization via nucleophilic aromatic substitution (SNAr). The feasibility of this reaction is highly dependent on the electronic properties of the ring system. For an SNAr reaction to proceed, the aromatic ring must be "activated" by electron-withdrawing groups, typically located ortho and/or para to the leaving group (the chlorine atom). chemistrysteps.comlibretexts.org These groups stabilize the negative charge that develops in the ring during the formation of the intermediate Meisenheimer complex. youtube.comyoutube.com
In the case of this compound, the fused oxazole ring acts as an electron-withdrawing group due to the electronegativity of the nitrogen and oxygen atoms. The chlorine atom is para to the ring nitrogen and meta to the ring oxygen. The electron-withdrawing nature of the heterocyclic system should, in principle, make the benzene (B151609) ring more susceptible to nucleophilic attack than chlorobenzene (B131634) itself. savemyexams.com However, without a strongly activating group like a nitro group ortho or para to the chlorine, the reaction likely requires harsh conditions, such as high temperatures, high pressures, or the use of a very strong nucleophile. libretexts.orgsavemyexams.com The reactivity of halogenated heterocycles can vary significantly, but displacement is often possible under the right conditions. researchgate.net
Table 2: Feasibility of Nucleophilic Aromatic Substitution at C7
| Nucleophile | Reaction Conditions | Expected Product | Feasibility Notes |
| Amines (e.g., Morpholine) | High Temperature, Base | 2-(7-Morpholino-1,3-benzoxazol-2-yl)ethanamine | Requires forcing conditions due to moderate ring activation. |
| Alkoxides (e.g., NaOCH₃) | High Temperature, Polar aprotic solvent | 2-(7-Methoxy-1,3-benzoxazol-2-yl)ethanamine | Similar to amination; harsh conditions are likely necessary. |
| Thiols (e.g., Thiophenol) | Base, possibly metal catalyst | 2-(7-(Phenylthio)-1,3-benzoxazol-2-yl)ethanamine | Thiolates are often potent nucleophiles for SNAr reactions. |
Functionalization of the Ethanamine Side Chain for Molecular Diversity
The primary amine on the ethanamine side chain is the most accessible and reactive site for functionalization, providing a straightforward handle to introduce molecular diversity.
The nucleophilic nitrogen of the primary amine readily reacts with a wide array of electrophiles. Acylation with acid chlorides, anhydrides, or activated esters proceeds efficiently, typically in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the acid byproduct, yielding stable amide derivatives. This reaction is a common strategy for modifying the properties of amine-containing compounds. nih.gov
Alkylation can be achieved using alkyl halides or through reductive amination. Direct alkylation with one equivalent of an alkyl halide can produce the secondary amine, but the reaction is often difficult to control and can lead to over-alkylation, yielding tertiary amines and even quaternary ammonium (B1175870) salts.
A more controlled and widely used method for N-alkylation is reductive amination . This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate in situ, which is then reduced by a mild reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to furnish the corresponding secondary or tertiary amine. organic-chemistry.org
The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. ekb.eg This condensation reaction is typically carried out under mildly acidic conditions, which catalyze the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.commasterorganicchemistry.comlibretexts.org
The formation of Schiff bases is a robust and high-yielding reaction. A wide variety of aromatic and aliphatic aldehydes and ketones can be used to generate a library of derivatives. orientjchem.orgnih.gov These imine products are not only stable compounds in their own right but also serve as versatile intermediates for further transformations, such as reduction to secondary amines (as in reductive amination) or participation in cyclization reactions. researchgate.netresearchgate.net The synthesis of Schiff bases from heterocyclic amines is a well-established method for creating compounds with diverse biological activities. researchgate.net
Table 3: Common Derivatization Reactions of the Ethanamine Side Chain
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl Chloride / Triethylamine | N-(2-(7-Chloro-1,3-benzoxazol-2-yl)ethyl)acetamide (Amide) |
| Alkylation (Reductive Amination) | Benzaldehyde, then NaBH₄ | N-Benzyl-2-(7-chloro-1,3-benzoxazol-2-yl)ethanamine (Secondary Amine) |
| Schiff Base Formation | 4-Methoxybenzaldehyde | (E)-N-(4-Methoxybenzylidene)-2-(7-chloro-1,3-benzoxazol-2-yl)ethanamine (Imine) |
Regioselective Functionalization of the Benzoxazole Ring System
The functionalization of the benzene portion of the benzoxazole ring in this compound is a nuanced process governed by the electronic effects of the fused oxazole ring and the chlorine atom. These reactions primarily fall into two categories: electrophilic aromatic substitution (SEAr) and nucleophilic aromatic substitution (SNAr), along with modern C-H functionalization approaches.
Electrophilic Aromatic Substitution (SEAr):
In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The existing substituents on the ring direct the incoming electrophile to specific positions. In the case of the 7-chlorobenzoxazole moiety, we must consider the directing effects of both the fused oxazole ring and the chlorine atom.
The Fused Oxazole Ring: The oxygen and nitrogen atoms of the oxazole ring can donate lone-pair electrons to the benzene ring through resonance, which tends to activate the ring towards electrophilic attack. This effect preferentially increases electron density at the ortho and para positions relative to the heteroatoms. For a 7-substituted benzoxazole, this would primarily activate the C4 and C6 positions.
The Chlorine Atom (at C7): Halogens are a unique class of substituents in SEAr. They are deactivating due to their strong electron-withdrawing inductive effect (-I), making the ring less reactive than benzene itself. However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance (+R), which stabilizes the positively charged intermediate (the sigma complex) when the attack occurs at these positions. For the chlorine at C7, the ortho position is C6 and the para position is C4.
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. This reaction is generally difficult for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
In the 7-chlorobenzoxazole system, the chlorine atom can act as a leaving group. The fused oxazole ring and the ethanamine side chain are not strongly electron-withdrawing. Therefore, SNAr reactions to displace the chlorine at C7 are expected to be challenging under standard conditions. For such a reaction to proceed, either very strong nucleophiles and harsh conditions would be necessary, or the electronic nature of the ring would need to be modified by introducing potent electron-withdrawing groups at the C4 or C6 positions.
Transition Metal-Catalyzed C-H Functionalization:
Modern synthetic methods offer alternatives to classical SEAr and SNAr reactions. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for derivatizing heterocyclic systems. These methods can offer different regioselectivity compared to traditional approaches. For instance, palladium-catalyzed reactions can be guided by directing groups within the molecule to functionalize specific C-H bonds. While specific studies on this compound are not prevalent, research on related structures suggests that C-H functionalization at positions C4, C5, and C7 of the benzoxazole core is feasible, often with regioselectivity controlled by the choice of catalyst and directing groups.
Table 1: Predicted Regioselectivity of Functionalization on the 7-Chlorobenzoxazole Ring
| Reaction Type | Reagents (Example) | Predicted Major Product(s) | Rationale |
|---|---|---|---|
| Electrophilic Substitution | HNO₃ / H₂SO₄ (Nitration) | 4-Nitro-7-chloro and 6-Nitro-7-chloro derivatives | The chlorine is an ortho-, para-director, and the oxazole ring activates these positions. |
| Electrophilic Substitution | Br₂ / FeBr₃ (Bromination) | 4-Bromo-7-chloro and 6-Bromo-7-chloro derivatives | The chlorine is an ortho-, para-director, and the oxazole ring activates these positions. |
| Nucleophilic Substitution | NaOCH₃ / Heat | Low to no reactivity | The absence of strong electron-withdrawing groups ortho/para to the chlorine makes SNAr difficult. |
| C-H Functionalization | Pd(OAc)₂ / Ligands | C4, C5, or C6 functionalization | Regioselectivity is highly dependent on the specific catalytic system and directing groups used. |
Comparative Reactivity with Related Benzoxazole Scaffolds
The reactivity of the 7-chlorobenzoxazole ring system can be better understood by comparing it to other benzoxazole scaffolds, such as the parent (unsubstituted) benzoxazole and other chloro-isomers.
Comparison with Unsubstituted Benzoxazole:
The parent benzoxazole ring is moderately activated towards electrophilic aromatic substitution due to the electron-donating nature of the fused oxazole ring. Substitution typically occurs at the C4, C5, C6, and C7 positions, with the exact distribution depending on the reaction conditions.
Comparison with Other Chloro-Benzoxazole Isomers:
The position of the chlorine atom on the benzoxazole ring has a profound impact on the molecule's reactivity and the regioselectivity of subsequent reactions.
5-Chlorobenzoxazole: In this isomer, the chlorine atom is at a position that is meta to the ring fusion points. Its deactivating inductive effect is still present. For electrophilic substitution, the directing effects would be a combination of the ortho-, para-directing chlorine (to C4 and C6) and the activation from the oxazole ring. This can lead to a more complex mixture of products compared to the 7-chloro isomer.
6-Chlorobenzoxazole: Here, the chlorine's deactivating effect is also present. As an ortho-, para-director, it would direct incoming electrophiles to the C5 and C7 positions. The oxazole ring also influences these positions. The electronic environment is substantially different from the 7-chloro isomer, leading to different reactivity patterns.
In nucleophilic aromatic substitution, the potential for the reaction to occur is enhanced if the chloro-substituent is ortho or para to an electron-withdrawing group. In the absence of other substituents, the inherent electronic properties of the fused ring system would play a larger role. Without strong activating groups for SNAr, all chloro-isomers are expected to be relatively unreactive, but subtle differences may exist due to the interaction of the chlorine with the oxazole heteroatoms.
| 6-Chloro-1,3-benzoxazole | 6-Chloro | Deactivated | C5, C7 |
Computational and Theoretical Investigations of 2 7 Chloro 1,3 Benzoxazol 2 Yl Ethanamine
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By using functionals that approximate the exchange-correlation energy, DFT can accurately predict molecular properties. For 2-(7-chloro-1,3-benzoxazol-2-yl)ethanamine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its ground-state optimized geometry. nih.gov
This optimization provides precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net
Another application of DFT is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the ethanamine group and the oxazole (B20620) ring, as well as the oxygen atom, are expected to be regions of negative potential, while the hydrogen atoms of the amine group would show positive potential. nih.gov
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
While DFT provides high accuracy, its computational cost can be significant. Semi-empirical methods, such as the Austin Model 1 (AM1), offer a faster alternative by incorporating experimental parameters to simplify calculations. researchgate.net These methods are particularly useful for initial explorations, such as performing a broad conformational search to identify low-energy structures before refining them with more accurate DFT or ab initio methods. researchgate.net
For this compound, the AM1 method can provide a reasonable initial geometry and a qualitative understanding of its electronic properties. Calculations would yield values for the heat of formation, dipole moment, and frontier orbital energies. researchgate.net While less precise than DFT results, these values are valuable for comparative studies and for parameterizing larger-scale simulations like molecular dynamics. A theoretical study on a similar, more complex chloro-benzoxazole derivative used the AM1 method to calculate HOMO and LUMO energy levels of -9.35 eV and -1.14 eV, respectively, and a dipole moment of 5.43 Debye. researchgate.net
Conformational Analysis and Potential Energy Surfaces
The this compound molecule possesses conformational flexibility, primarily due to the rotatable single bonds in the ethylamine (B1201723) side chain. Understanding the preferred conformations is essential as the three-dimensional shape of a molecule dictates its interactions with its environment.
Conformational analysis is performed by systematically rotating key dihedral angles and calculating the corresponding energy to map out the potential energy surface (PES). researchgate.net For the title compound, the key dihedral angles would be along the C-C and C-N bonds of the ethylamine linker. The resulting PES would reveal the global minimum energy conformation (the most stable structure) as well as other local minima (stable conformers) and the energy barriers separating them. nih.gov These calculations can be performed using either semi-empirical methods for a quick scan or DFT for higher accuracy. The analysis would likely identify stable gauche and anti conformers, with their relative populations determined by their Boltzmann-weighted energy differences.
Prediction of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)
The structure of this compound suggests its potential to form specific and strong intermolecular interactions. The primary amine (-NH2) group is a classic hydrogen bond donor and acceptor. The benzoxazole ring system, being aromatic, can participate in π-π stacking interactions.
Computational methods can predict the geometry and strength of these non-covalent interactions. rsc.org
Hydrogen Bonding: The amine group can donate hydrogen bonds to acceptor atoms (like oxygen or nitrogen) on neighboring molecules. It can also accept hydrogen bonds via the lone pair on its nitrogen atom. Quantum chemical calculations can determine the optimal geometry (distance and angle) and estimate the binding energy of these hydrogen bonds, which typically range from 3-10 kcal/mol. rowansci.com
Pi-Stacking: The planar benzoxazole ring can stack with other aromatic rings. The calculations would explore different stacking arrangements, such as face-to-face or offset (slipped-stacking), to find the most energetically favorable orientation. nih.govnih.gov For a related chloro-benzoxazole derivative, a centroid-centroid distance of 3.57 Å was observed for π-π stacking interactions in its crystal structure. researchgate.net
The interplay between hydrogen bonding and π-stacking is also an important factor, as the formation of a hydrogen bond can alter the electron density of the aromatic ring, thereby influencing the strength of the stacking interaction. rsc.orgrsc.org
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study their behavior over time in a more realistic environment, such as in a solvent. mdpi.com An MD simulation of this compound would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water) and solving Newton's equations of motion for every atom in the system.
These simulations, which can span from nanoseconds to microseconds, provide insights into:
Dynamic Conformational Changes: How the molecule transitions between different stable conformations in solution.
Solvent Effects: The arrangement of solvent molecules around the solute (solvation shell) and how the solvent influences the molecule's preferred conformation and interactions. researchgate.net Protic solvents, for instance, can form strong hydrogen bonds with the amine group, potentially stabilizing certain conformations.
Interaction Dynamics: The formation and breaking of intermolecular hydrogen bonds and π-stacking interactions with other solute molecules or with components of a biological system.
Quantum Chemical Descriptors for Reactivity Prediction
From the electronic properties calculated using DFT, several quantum chemical descriptors can be derived to predict the reactivity of this compound. These global reactivity descriptors are based on the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon adding an electron; indicates susceptibility to reduction. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution; higher hardness implies lower reactivity. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; higher softness implies higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the propensity of the molecule to act as an electrophile. |
By calculating these descriptors, one can quantitatively assess the molecule's stability and its tendency to participate in electrophilic or nucleophilic reactions, providing a theoretical foundation for understanding its chemical behavior.
Hirshfeld Surface Analysis for Crystal Packing Interactions
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within a crystal, providing a detailed understanding of the forces that govern the crystal packing. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of intermolecular contacts and their relative strengths.
The analysis typically involves mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface. Red regions on the dnorm map indicate close contacts with neighboring molecules, representing strong interactions like hydrogen bonds, while blue regions signify weaker or no significant contacts. mdpi.com
H···H Interactions: Given the presence of multiple hydrogen atoms in the ethylamine side chain and the benzoxazole ring, these interactions, driven by van der Waals forces, are anticipated to constitute a significant portion of the total surface contacts. nih.govnih.gov In many organic crystals, H···H contacts are the most abundant. researchgate.net
H···Cl/Cl···H Interactions: The chlorine atom on the benzoxazole ring is a potential hydrogen bond acceptor. These contacts would appear as distinct spikes in the 2D fingerprint plot and are crucial for the stability of the crystal lattice. nih.govnih.gov
H···N/N···H Interactions: The nitrogen atoms in the benzoxazole ring and the primary amine group are capable of participating in hydrogen bonding, acting as either donors or acceptors. These interactions are generally strong and play a significant role in defining the supramolecular architecture. nih.gov
H···O/O···H Interactions: The oxygen atom in the benzoxazole ring can also act as a hydrogen bond acceptor, contributing to the network of intermolecular forces. nih.gov
C···H/H···C Interactions: These represent weaker C-H···π interactions, which can further stabilize the packing of the aromatic benzoxazole rings. researchgate.net
The relative contributions of these interactions can be quantified from the decomposed fingerprint plots. A hypothetical breakdown of these contributions for this compound is presented in the interactive data table below, based on findings for similar molecular structures. nih.govnih.govnih.gov
Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Interaction Type | Percentage Contribution (%) |
| H···H | 40 - 55 |
| H···Cl/Cl···H | 10 - 20 |
| H···N/N···H | 10 - 15 |
| H···O/O···H | 5 - 10 |
| C···H/H···C | 5 - 10 |
| Other | < 5 |
Note: The data in this table is hypothetical and serves as an illustrative example based on the analysis of structurally related compounds. A definitive analysis requires experimental crystallographic data for the specific compound.
Structure Property Relationships in 2 7 Chloro 1,3 Benzoxazol 2 Yl Ethanamine and Its Analogues
Influence of the Chlorine Substituent on Electronic Distribution and Chemical Reactivity
The presence of a chlorine atom at the 7-position of the benzoxazole (B165842) ring is a critical determinant of the molecule's electronic properties and reactivity. As a halogen, chlorine exerts a significant electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect polarizes the carbon-chlorine bond, leading to a decrease in electron density in the adjacent benzene (B151609) ring of the benzoxazole system. researchgate.net
This perturbation of the electronic distribution has several consequences:
Modified Acidity/Basicity: The electron-withdrawing nature of chlorine can influence the pKa values of the nearby nitrogen atoms in the benzoxazole ring and the ethanamine side chain, though the effect is transmitted through the aromatic system.
Altered Reactivity: The reduced electron density in the aromatic ring can affect its susceptibility to electrophilic or nucleophilic attack. Modifications at various positions of the benzazole core are known to be crucial for modulating chemical properties. researchgate.netmdpi.com
The position of the substituent is paramount. Structure-activity relationship (SAR) studies on related benzoxazole derivatives have demonstrated that substituents at various positions of the core significantly influence their chemical and biological profiles. mdpi.com Therefore, the 7-chloro substitution pattern is distinct from other positional isomers, such as those with chlorine at the 5- or 6-position.
| Property Influenced by Chlorine Substituent | Effect | Reference |
| Electronic Distribution | Inductive electron withdrawal (-I effect) decreases electron density in the aromatic ring. | researchgate.net |
| Lipophilicity | Generally increases the molecule's overall lipophilicity. | researchgate.net |
| Chemical Reactivity | Modulates the susceptibility of the benzoxazole ring to chemical reactions. | researchgate.netmdpi.com |
| Acidity/Basicity | Influences the pKa of ionizable groups through electronic effects. |
Role of the Benzoxazole Heterocycle in Aromaticity and Molecular Stability
The benzoxazole moiety is a fused heterocyclic system, consisting of a benzene ring fused to an oxazole (B20620) ring. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds. researchgate.netmdpi.comsemanticscholar.orgnih.gov The benzoxazole ring system is aromatic, a property that confers significant molecular stability. researchgate.net
The aromaticity arises from the delocalization of π-electrons across the fused ring system. The oxygen heteroatom in the oxazole ring contributes a lone pair of electrons to the aromatic sextet. nih.gov This delocalization results in a planar, rigid structure that is thermodynamically stable. nih.gov The stability of the benzoxazole core is a key feature, making it a reliable scaffold for the construction of more complex molecules. nih.govmdpi.com
Studies comparing different benzazole systems have shown that the nature of the heteroatom in the five-membered ring affects the degree of aromaticity. Generally, the aromaticity of these systems increases in the order of benzoxazole < benzothiazole < benzimidazole. researchgate.net This trend is related to the electronegativity and size of the heteroatom (O, S, N), which influences its ability to participate in π-electron delocalization. researchgate.net
Impact of the Ethanamine Side Chain on Molecular Flexibility and Potential Interactions
Attached to the 2-position of the rigid benzoxazole core is a flexible ethanamine [-CH2-CH2-NH2] side chain. This chain introduces several important characteristics to the molecule.
Molecular Flexibility: Unlike the planar benzoxazole ring, the single bonds (C-C and C-N) in the ethanamine side chain allow for free rotation. This flexibility enables the molecule to adopt various conformations in space. The ability to change conformation is crucial for how a molecule can fit into binding sites or interact with other molecules. nih.govnih.gov The length and flexibility of side chains are known to have a profound effect on the properties of molecules. nih.gov
Potential for Interactions: The terminal primary amine (-NH2) group is a key functional group. It can act as a hydrogen bond donor and acceptor, and, being basic, it can be protonated under physiological conditions to form a positively charged ammonium (B1175870) group (-NH3+). This charge allows for strong ionic interactions (salt bridges) with negatively charged species. The presence of such functional groups is critical for intermolecular binding. mdpi.com
The combination of a rigid aromatic core and a flexible, interactive side chain is a common motif in chemical design, allowing for both specific recognition (driven by the core) and adaptable binding (facilitated by the side chain).
Comparative Analysis with Structurally Related Benzoxazole Derivatives and Other Heterocyclic Systems
To fully understand the properties of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine, it is useful to compare it with structurally related analogues.
Replacing the oxygen atom in the benzoxazole ring with a sulfur or a nitrogen atom yields the corresponding benzothiazole and benzimidazole analogues, respectively. These three "benzazole" systems share a common fused-ring structure but exhibit important differences. mdpi.comnih.govresearchgate.netnih.gov
The primary differences stem from the heteroatom in the five-membered ring:
Benzothiazole (Sulfur analog): Sulfur is larger and less electronegative than oxygen. This results in different bond lengths, bond angles, and electronic properties. Benzothiazoles are generally considered to have a higher degree of aromaticity than the corresponding benzoxazoles. researchgate.net
Benzimidazole (Nitrogen analog): The imidazole portion contains a nitrogen atom that can act as a hydrogen bond donor (the N-H group), in addition to the other nitrogen acting as an acceptor. This provides additional potential for intermolecular interactions compared to benzoxazole. Benzimidazoles typically exhibit the highest aromaticity among the three. researchgate.net
These structural and electronic differences mean that benzothiazole and benzimidazole analogues of this compound would have distinct chemical reactivity, stability, and binding properties. mdpi.comresearchgate.net
The substitution of oxygen with sulfur has well-documented effects on the properties of heterocyclic compounds. rsc.orgrsc.org
| Property | Benzoxazole (Oxygen) | Benzothiazole (Sulfur) | Rationale for Difference |
| Electronegativity of Heteroatom | High (3.44) | Moderate (2.58) | Oxygen is more electronegative than sulfur. |
| Aromaticity | Lower | Higher | The larger size and different orbital characteristics of sulfur can lead to more effective π-orbital overlap in the thiazole ring. researchgate.net |
| Basicity | Oxazole is a very weak base (pKa of 0.8). nih.gov | Thiazole is a stronger base than oxazole (pKa of 2.5). nih.gov | The lone pair electrons on the nitrogen are more available for protonation in thiazole. |
| Bond Angles & Lengths | C-O bonds are shorter than C-S bonds. | C-S bonds are longer than C-O bonds. | Sulfur is a larger atom than oxygen, belonging to the third period. |
These fundamental differences in aromaticity and basicity arising from the heteroatom variation would significantly differentiate the chemical behavior of a benzoxazole compound from its benzothiazole counterpart. nih.govresearchgate.net
Positional isomers are compounds that have the same molecular formula but differ in the position of substituents on a core structure. The properties of a substituted benzoxazole can change dramatically depending on where the substituent is located. For this compound, isomers could include compounds where the chlorine atom is at the 4-, 5-, or 6-position.
The chemical differentiation between these isomers would arise from:
Electronic Effects: The inductive and resonance effects of the chlorine atom would have a different impact on the electron density distribution depending on its position relative to the heteroatoms and the fused benzene ring. For instance, a chlorine atom at the 5-position might have a more direct electronic influence on the fused ring system compared to the 7-position.
Steric Hindrance: The position of the chlorine atom can create steric hindrance, potentially influencing the molecule's preferred conformation or its ability to interact with other molecules at certain sites.
Research on other substituted benzoxazoles has confirmed that the placement of substituents is a key factor in determining their chemical and physical properties. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Feature Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical features of a series of compounds and a specific endpoint. In the context of this compound and its analogues, QSAR is instrumental in optimizing the chemical structure to refine its physicochemical and electronic properties. This process is guided by the analysis of various molecular descriptors that quantify different aspects of the molecular structure.
The primary goal of QSAR in this context is to understand how modifications to the benzoxazole scaffold influence its inherent properties. By developing robust models, it becomes possible to predict the characteristics of novel, unsynthesized analogues, thereby guiding the design of compounds with tailored features. The development of a QSAR model involves the careful selection of a training set of molecules, calculation of a wide array of molecular descriptors, and the application of statistical methods to build and validate a predictive model.
The optimization of the chemical features of this compound and its analogues through QSAR modeling relies on the systematic variation of structural attributes and the quantification of these changes using molecular descriptors. These descriptors can be broadly categorized as follows:
Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, such as the distribution of charges and the ability to engage in electrostatic interactions. The presence of electron-withdrawing or electron-donating groups on the benzoxazole ring significantly influences these properties. For instance, the chlorine atom at the 7-position in the parent compound imparts specific electronic characteristics.
Steric Descriptors: These descriptors relate to the three-dimensional size and shape of the molecule. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to create 3D grid-based fields around the aligned molecules to represent their steric and electrostatic properties nih.gov. These models can highlight regions where bulky substituents are favored or disfavored.
The process of building a QSAR model for benzoxazole derivatives involves several steps. Initially, a dataset of compounds with known properties is compiled. The three-dimensional structures of these molecules are then optimized to their lowest energy conformation. A crucial step is the alignment of the molecules, often using a common substructure as a template, to ensure that the variations in their properties can be attributed to the differences in their substituent groups nih.gov.
Once the molecules are aligned and the descriptors are calculated, statistical techniques such as Partial Least Squares (PLS) regression are used to derive a mathematical equation that correlates the descriptors with the property of interest nih.gov. The predictive power of the resulting QSAR model is then rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.
The insights gained from a validated QSAR model can guide the strategic modification of the lead compound, this compound, to optimize its chemical features. For example, a 3D-QSAR model might reveal that increasing the hydrophobicity in a specific region of the molecule, as indicated by contour maps, could enhance a desired property chemijournal.com. Conversely, the model might show that bulky substituents in another area are detrimental.
The following interactive data table showcases a hypothetical set of analogues of this compound and some of their calculated physicochemical properties that would be used in a QSAR study.
| Compound ID | R1-Substituent | R2-Substituent | Molecular Weight ( g/mol ) | LogP |
| 1 | H | H | 196.64 | 2.5 |
| 2 | F | H | 214.63 | 2.7 |
| 3 | Cl | H | 231.08 | 3.0 |
| 4 | CH3 | H | 210.67 | 2.9 |
| 5 | H | CH3 | 210.67 | 2.8 |
| 6 | H | OCH3 | 226.67 | 2.3 |
This data can be used to build a QSAR model where, for instance, the LogP value is correlated with the nature of the substituents at the R1 and R2 positions on the benzoxazole ring.
Another interactive data table below illustrates the contribution of different types of descriptors in a hypothetical QSAR model for a series of benzoxazole derivatives.
| Descriptor Type | Contribution to Model (%) | Key Parameters |
| Topological | 35 | Kier's Connectivity Indices (¹χ, ¹χv) |
| Electronic | 25 | Dipole Moment, HOMO/LUMO energies |
| Steric (CoMFA) | 20 | Steric Fields |
| Hydrophobic | 15 | ClogP |
| Other | 5 | Molar Refractivity |
By analyzing the contributions of these descriptors, chemists can prioritize which molecular features to modify in order to achieve the desired property profile in newly designed analogues of this compound.
Applications in Advanced Chemical Synthesis and Materials Science Research
Utilization as a Synthetic Building Block for Complex Molecular Architectures
The structure of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine, featuring a reactive ethanamine side chain attached to a stable benzoxazole (B165842) core, makes it a valuable starting material for synthesizing more complex molecular architectures. Organic chemists utilize such building blocks to construct novel compounds with specific three-dimensional shapes and functionalities, often geared towards biological or material applications.
The benzoxazole core itself is a cornerstone in the synthesis of various pharmacologically active molecules. Researchers have successfully synthesized novel series of compounds by modifying the benzoxazole scaffold. For instance, the synthesis of substituted thiazolidinones and azetidinones has been achieved starting from benzoxazole precursors. figshare.com These reactions typically involve multi-step syntheses where the initial benzoxazole derivative is sequentially reacted to build up the final complex structure.
Examples of Synthetic Transformations:
Amide Bond Formation: The primary amine of this compound can readily react with carboxylic acids or their derivatives to form amides, linking the benzoxazole core to other molecular fragments.
Schiff Base Condensation: Reaction with aldehydes or ketones can yield Schiff bases, which are versatile intermediates for the synthesis of various heterocyclic systems. figshare.comresearchgate.net
Cyclization Reactions: The ethanamine group can participate in cyclization reactions to form new rings fused to or substituted on the benzoxazole system, leading to polycyclic architectures.
The table below illustrates how related benzoxazole scaffolds are used to create more complex structures.
| Starting Scaffold | Reagents | Resulting Molecular Architecture |
| 2-Mercapto benzoxazole | Ethyl 2-chloroacetate, Hydrazine Hydrate, Aromatic Aldehydes, Thioglycolic Acid | Thiazolidinone-substituted benzoxazoles figshare.com |
| 2-Mercapto benzoxazole | Ethyl 2-chloroacetate, Hydrazine Hydrate, Aromatic Aldehydes, Chloroacetyl chloride | Azetidinone-substituted benzoxazoles figshare.com |
| 2-Aminophenol (B121084) | Carbon-di-sulfide, 2-(chloromethyl)-1H-benzo[d]imidazole | 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole nih.gov |
Development of Chemical Probes for Molecular Target Identification
Chemical probes are small molecules designed to interact with high selectivity and affinity to a specific biological target, such as a protein or enzyme. rjeid.comenamine.net They are indispensable tools in chemical biology and drug discovery for validating targets and understanding biological processes. rjeid.com The this compound scaffold is suitable for the development of such probes.
The development process often involves:
Scaffold Selection: Choosing a core structure known to interact with a class of biological targets. Benzoxazoles are known to possess a wide range of pharmacological activities, making them a suitable starting point. nih.gov
Functionalization: Attaching reactive groups, reporter tags (like fluorescent dyes), or affinity labels to the scaffold. The ethanamine group on the title compound is a prime site for such modifications.
Optimization: Systematically altering the structure to improve potency, selectivity, and cell permeability.
By modifying the this compound molecule, researchers can create probes to investigate the function of specific biomolecules. For example, attaching a fluorescent tag could allow for visualization of the target's location within a cell via microscopy. nih.gov Chemical proteomics, which uses activity-based probes, can map the interaction landscape of a compound, revealing multiple targets within a cell. nih.gov
Exploration in Scaffold Derivatization for Novel Compound Libraries
A key strategy in modern drug discovery is the creation of compound libraries—large collections of structurally related molecules—which are then screened for biological activity against a specific target. The this compound scaffold is an excellent candidate for such derivatization to generate novel libraries.
The process, known as scaffold hopping or derivatization, involves making systematic chemical modifications to the core structure. For the title compound, this could involve:
N-Alkylation/N-Arylation: Modifying the primary amine with various alkyl or aryl groups.
Acylation: Reacting the amine with a diverse set of acyl chlorides or anhydrides to create a library of amides.
Modification of the Benzoxazole Ring: While more complex, substitutions could potentially be made on the benzene (B151609) portion of the scaffold to explore structure-activity relationships further.
Multiple research efforts focus on synthesizing series of novel benzoxazole derivatives to screen for antimicrobial or anticancer activities. nih.govnih.govbiotech-asia.org These studies underscore the value of the benzoxazole scaffold in generating chemical diversity for high-throughput screening programs. The goal is to identify "hits"—compounds that show promising activity and can be further optimized into lead compounds for drug development.
Potential in Functional Materials Research (e.g., Fluorescent Probes, Sensing Applications)
Beyond biological applications, benzoxazole derivatives have significant potential in the field of functional materials, particularly due to their photophysical properties. Many benzoxazole-containing compounds exhibit fluorescence, making them useful as fluorescent probes, sensors, and components in optical devices. mdpi.com
Fluorescent Probes: The benzoxazole core can act as a fluorophore. By attaching a receptor unit that selectively binds to a specific analyte (e.g., a metal ion, pH change, or small molecule), the fluorescence properties (intensity, wavelength) of the molecule can change upon binding. This change provides a detectable signal for the presence of the analyte. For instance, benzoxadiazole derivatives have been developed as fluorescent molecular probes for anions and pH. nih.gov
Sensing Applications: These fluorescent properties can be harnessed to create chemical sensors. A probe based on the this compound scaffold could be designed to detect specific environmental pollutants or biological markers. The amine group provides a convenient handle to attach the necessary recognition elements for selective sensing. Research has shown that benzo[d]thiazole-based probes, structurally related to benzoxazoles, can be highly sensitive and selective for biological molecules like cysteine. researchgate.net
Optical Brighteners: The strong fluorescence of some benzoxazole derivatives makes them suitable for use as optical brightening agents in materials like polymers and textiles. researchgate.net
The table below summarizes the potential applications of functionalized benzoxazoles in materials science.
| Application Area | Principle of Operation | Example Scaffold |
| pH Sensing | pH-dependent changes in the electronic structure of the fluorophore alter its absorption and emission spectra. | 4-(8-quinolyl)amino-7-nitro-2,1,3-benzoxadiazole nih.gov |
| Analyte Detection | Selective binding of an analyte to a receptor unit modulates the fluorescence of the benzoxazole core. | Benzo[d]thiazole-based probe for Cysteine researchgate.net |
| Optical Brightening | Absorption of UV light and emission of blue light, making materials appear whiter. | 2-(1,3-Benzoxazol-2-yl)-3H-benzo[f]chromen-3-one researchgate.net |
Contribution to Mechanistic Studies in Organic Reactions
While often the subject of synthesis, compounds like this compound can also serve as tools to study the mechanisms of organic reactions. The distinct electronic and steric properties of the chlorinated benzoxazole ring and the nucleophilic ethanamine group allow for the investigation of reaction pathways, transition states, and intermediates.
For example, studying the kinetics and regioselectivity of reactions at the primary amine can provide insight into nucleophilic acyl substitution mechanisms. openstax.org By comparing the reactivity of the amine in this compound to simpler alkylamines, chemists can elucidate the electronic influence of the 7-chloro-1,3-benzoxazol-2-yl group on the nucleophilicity of the nitrogen atom.
Furthermore, the synthesis of the benzoxazole ring itself involves a cyclization reaction. Studying the formation of derivatives of this compound can help refine the understanding of intramolecular versus intermolecular reaction pathways, which is a fundamental aspect of mechanistic organic chemistry. The presence of the chlorine atom also provides a spectroscopic handle (e.g., in NMR or mass spectrometry) to track the fate of the molecule through complex reaction sequences.
Future Research Directions and Emerging Paradigms
Development of Highly Efficient and Stereoselective Synthetic Pathways
Future synthetic research will likely focus on overcoming the limitations of traditional multi-step condensation reactions, moving towards more efficient, sustainable, and stereoselective methodologies. The classic synthesis of 2-substituted benzoxazoles involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, which can require harsh conditions. researchgate.netnih.gov Modern approaches are set to refine this process significantly.
Key areas of development include:
Advanced Catalysis : The use of novel catalysts is a promising frontier. This includes nanocatalysts (e.g., nano ceria, nano copper ferrite), which offer high efficiency and recyclability, and Brønsted acidic ionic liquids that can serve as both reaction media and promoters under solvent-free conditions. nih.govijpbs.com Transition-metal catalysts, particularly palladium and copper, will continue to be explored for domino reactions that combine C-H activation and cyclization in one pot. organic-chemistry.org
Stereoselective Synthesis : While 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine itself is achiral, the introduction of stereocenters into its derivatives could be crucial for enhancing biological specificity. Future work could involve designing asymmetric syntheses of analogues, for example, by modifying the ethanamine side chain. Developing synthetic routes that provide precise control over stereochemistry is essential for creating compounds with improved pharmacological profiles.
| Synthetic Methodology | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Nanocatalysis (e.g., CeO₂, CuFe₂O₄) | Heterogeneous catalysis with reusable nanoparticles. | High efficiency, recyclability, overcomes issues of toxic reagents. | ijpbs.com |
| Ionic Liquid Catalysis | Serves as both solvent and promoter; often enables solvent-free conditions. | Green, high yield, simple workup, reusable catalyst. | nih.govjocpr.com |
| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. | Shorter reaction times, often higher yields, operational simplicity. | nih.gov |
| Transition Metal-Catalyzed Domino Reactions | One-pot procedures combining multiple steps (e.g., acylation and annulation). | High atom economy, reduced purification steps, access to complex molecules. | organic-chemistry.org |
Integration with Machine Learning for De Novo Design and Retrosynthesis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. frontiersin.org For this compound, these tools offer a powerful engine for designing novel analogues and planning their synthesis.
De Novo Design : Generative models can explore vast chemical space to design new molecules with desired properties from the ground up. csic.es By training on databases of known bioactive benzoxazoles, deep learning architectures like Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs) can generate novel structures based on the this compound scaffold. nih.govmdpi.com These models can be optimized using reinforcement learning to prioritize molecules with predicted high potency, selectivity, and favorable pharmacokinetic profiles. nih.govmdpi.com
Retrosynthesis : AI-driven retrosynthesis tools can address the challenge of how to synthesize the novel compounds proposed by de novo design. arxiv.org Trained on millions of published chemical reactions, these models can predict viable synthetic routes by identifying strategic bond disconnections. nih.govchemcopilot.com For complex heterocyclic systems like benzoxazoles, where reaction data may be sparse, transfer learning techniques can be employed to improve the accuracy of retrosynthetic predictions. nih.govchemrxiv.org
| AI/ML Model Type | Application in Drug Design | Function | Reference |
|---|---|---|---|
| Recurrent Neural Networks (RNNs) | De Novo Design | Generates novel molecular structures by learning patterns from SMILES strings of known molecules. | frontiersin.org |
| Generative Adversarial Networks (GANs) | De Novo Design | Uses a generator and a discriminator network to create realistic, novel molecules. | mdpi.com |
| Transformer Models | Retrosynthesis | Predicts reactants from a product by treating the reaction as a "translation" problem. | arxiv.org |
| Reinforcement Learning (RL) | De Novo Design Optimization | Optimizes generative models to produce molecules with specific desired properties (e.g., high binding affinity). | nih.gov |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Moving beyond classical cyclization reactions, future research will explore unconventional methods to functionalize the benzoxazole core, enabling the synthesis of derivatives that are otherwise difficult to access. A key area of interest is direct C-H functionalization, which offers an atom-economical way to modify the molecule without pre-installed functional groups. nih.gov
While the C2 position of the benzoxazole ring is a common site for modification, transition-metal-catalyzed C-H activation strategies are emerging to selectively functionalize the fused benzene (B151609) ring at positions C4, C5, or C7. nitrkl.ac.in This allows for the introduction of aryl or alkenyl groups at these remote positions, significantly expanding the structural diversity of accessible analogues. nitrkl.ac.in Such transformations often rely on directing groups to achieve regioselectivity, and developing new directing group strategies or even catalyst-controlled regioselectivity is a major goal. nitrkl.ac.in
Other emerging transformations include photoredox catalysis and electrochemical synthesis, which provide mild, oxidant-free conditions for cyclization and functionalization, generating hydrogen as the only byproduct. organic-chemistry.org
Advancement of Computational Methodologies for Predictive Modeling
Computational chemistry is an indispensable tool for prioritizing synthetic targets and understanding molecular behavior. For this compound and its future derivatives, advanced computational methods will accelerate the discovery process.
Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) will be used to build predictive models. nih.govchemijournal.com These models correlate the 3D structural features of benzoxazole derivatives with their biological activity, providing insights into which steric, electrostatic, and hydrophobic properties are critical for potency. nih.govchemijournal.com
Molecular Docking and Dynamics : Molecular docking simulations can predict how benzoxazole derivatives bind to specific biological targets, such as enzymes or receptors. nih.govbiotech-asia.orgnih.gov These studies help elucidate the mechanism of action and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex. rsc.org Furthermore, molecular dynamics (MD) simulations can assess the stability of these interactions over time, providing a more dynamic and realistic picture of the binding event. rsc.org
ADMET Prediction : In silico tools that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial for early-stage drug development. By flagging molecules with potential liabilities (e.g., poor oral bioavailability, high toxicity) before synthesis, these predictive models save significant time and resources.
| Computational Method | Purpose | Information Gained | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Predict biological activity based on structure. | Identifies key steric, electrostatic, and hydrophobic features for activity. | nih.govchemijournal.com |
| Molecular Docking | Predict binding mode and affinity to a biological target. | Visualizes ligand-receptor interactions and guides structure-based design. | nih.govbiotech-asia.org |
| Molecular Dynamics (MD) | Simulate the movement and interaction of molecules over time. | Assesses the stability of ligand-receptor complexes and conformational changes. | rsc.org |
| ADMET Prediction | Forecast pharmacokinetic and toxicity properties. | Filters out compounds with undesirable drug-like properties early in development. | tandfonline.com |
Multidisciplinary Collaboration in Chemical Biology and Material Science
The future of this compound is not confined to medicinal chemistry. Its versatile structure makes it an attractive candidate for applications in chemical biology and material science, fields that will increasingly rely on collaboration with synthetic chemists.
Chemical Biology : The primary amine handle on the ethanamine side chain provides a convenient point for modification, allowing the compound to be developed into a chemical probe. By attaching reporter tags (e.g., fluorophores, biotin), derivatives of this compound could be used to visualize and study biological targets within cells. Given the known bioactivity of benzoxazoles, these probes could help elucidate mechanisms of action or identify novel protein binding partners. chemistryjournal.net Benzoxazole derivatives are being investigated as fluorescent probes for DNA and specific ions like Fe³⁺, highlighting their potential in diagnostics and cellular imaging. periodikos.com.brperiodikos.com.brrsc.org
Material Science : The rigid, aromatic benzoxazole core imparts favorable photophysical properties. periodikos.com.br Benzoxazoles are used as fluorescent whitening agents, organic light-emitting diode (OLED) dopants, and laser dyes. jocpr.comresearchgate.net Future research could involve polymerizing derivatives of this compound or grafting them onto surfaces to create novel materials with tailored optical, electronic, or sensing capabilities. researchgate.netnih.gov
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine, and how can reaction yields be optimized?
Methodological Answer: A common approach involves the condensation of 7-chloro-2-aminophenol with a β-keto ester or nitrile under acidic conditions to form the benzoxazole core, followed by reduction of the ester/nitrile group to the primary amine. For example, reductive amination using sodium cyanoborohydride or catalytic hydrogenation (e.g., H₂/Pd-C) can yield the ethanamine moiety. Optimization strategies include:
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR :
- Benzoxazole protons resonate at δ 7.2–8.1 ppm (aromatic region).
- Ethanamine protons appear as a triplet near δ 2.8–3.2 ppm (CH₂NH₂) and a singlet for NH₂ (δ 1.5–2.0 ppm, exchangeable).
- FTIR :
- Stretching vibrations for C=N (benzoxazole) at ~1620 cm⁻¹ and NH₂ (primary amine) at ~3350 cm⁻¹.
- Mass Spectrometry (HRMS) :
Q. What pharmacological targets are associated with benzoxazole-derived ethanamines, and how can in vitro assays validate their activity?
Methodological Answer: Benzoxazole ethanamines are studied for interactions with:
- NMDA Receptors : Competitive inhibition assays using radiolabeled ligands (e.g., [³H]MK-801) in cortical neuron preparations.
- Serotonergic Receptors : Functional assays (e.g., cAMP modulation in HEK-293 cells transfected with 5-HT₂A receptors).
- Kinase Inhibition : Screening via fluorescence polarization (FP) for EGFR or MAPK pathways.
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise during refinement?
Methodological Answer:
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing.
- Refinement :
- Apply SHELXL for least-squares refinement with anisotropic displacement parameters.
- Address challenges like thermal motion in the ethanamine chain or disorder in the chloro-substituent using restraints (e.g., SIMU/DELU commands).
- Validate with R-factor convergence (< 0.05) and Hirshfeld surface analysis for intermolecular interactions .
Q. How can researchers resolve contradictions in reported pharmacological data for benzoxazole ethanamine derivatives?
Methodological Answer:
- Meta-Analysis : Compare datasets across studies using tools like RevMan to identify confounding variables (e.g., assay pH, cell line variability).
- Dose-Response Reproducibility : Conduct EC₅₀/IC₅₀ determinations in triplicate across multiple models (e.g., primary cells vs. immortalized lines).
- Structural Confounders : Verify compound purity (>95% by HPLC) and stereochemistry (via CD spectroscopy) to exclude batch-specific artifacts .
Q. What computational strategies support structure-activity relationship (SAR) studies of chloro-substituted benzoxazole ethanamines?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with NMDA receptors (PDB: 3QEL). Prioritize residues like GluN1-Thr184 for hydrogen bonding.
- QSAR Modeling :
- Train models with descriptors such as ClogP, polar surface area, and Hammett σ constants.
- Validate predictive power via leave-one-out cross-validation (R² > 0.7).
- Dynamic Simulations : Run 100-ns MD simulations (GROMACS) to assess ligand stability in the binding pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
